5-Methyl-2-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazol-3-amine
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Overview
Description
5-Methyl-2-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazol-3-amine is a heterocyclic compound that contains a pyrazole ring substituted with a thiophene and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazol-3-amine typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an amidoxime with a carboxylic acid derivative under basic conditions, such as NaOH in DMSO.
Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Coupling of the thiophene and oxadiazole moieties: This step involves the reaction of the thiophene derivative with the oxadiazole intermediate, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene moiety can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Scientific Research Applications
5-Methyl-2-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential antiviral, anticancer, and anti-inflammatory activities.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It can serve as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazol-3-amine depends on its specific application:
Medicinal Chemistry: The compound may interact with various molecular targets, such as enzymes, receptors, and ion channels, to exert its biological effects.
Materials Science: The compound’s electronic properties, such as its ability to transport charge, are crucial for its function in electronic devices.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazol-3-amine: Similar structure but with a different thiophene substitution pattern.
5-Methyl-2-[(3-thiophen-3-yl-1,2,4-oxadiazol-4-yl)methyl]pyrazol-3-amine: Similar structure but with a different oxadiazole substitution pattern.
Uniqueness
The unique combination of the thiophene, oxadiazole, and pyrazole moieties in 5-Methyl-2-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazol-3-amine provides it with distinct electronic and steric properties that can be exploited for various applications in medicinal chemistry, materials science, and organic synthesis .
Properties
IUPAC Name |
5-methyl-2-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5OS/c1-7-4-9(12)16(14-7)5-10-13-11(15-17-10)8-2-3-18-6-8/h2-4,6H,5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTUNIVULMFQEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=NC(=NO2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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